molecular formula C19H21NO2S B1405819 2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline] CAS No. 1425335-34-7

2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]

Cat. No. B1405819
CAS RN: 1425335-34-7
M. Wt: 327.4 g/mol
InChI Key: AQGNKSQHOZLYLH-UHFFFAOYSA-N
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Description

“2’-Tosyl-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline]” is a chemical compound with the molecular formula C19H21NO2S and a molecular weight of 327.44 . It is also known by its synonyms: 2’-tosyl-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] and Spiro[cyclobutane-1,4’(1’H)-isoquinoline], 2’,3’-dihydro-2’-[(4-methylphenyl)sulfonyl]- .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains a spiro[cyclobutane-1,4’-isoquinoline] core, which is a type of spiro compound where two rings share a single atom. In this case, the shared atom is part of both a cyclobutane ring and an isoquinoline ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 327.44 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally .

Scientific Research Applications

Antitubercular Activity

A study by Hadda et al. (2007) focused on synthesizing a series of novel spiroheterocycles, including structures similar to 2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]. These compounds were evaluated for their antitubercular activity. This research indicates the potential of such compounds in the development of new antitubercular pharmacophores (Hadda et al., 2007).

Biological Activity Assessment

Shirai et al. (1969, 1972, 1975) synthesized various derivatives of spiro-isoquinoline, including compounds structurally related to 2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline], for the purpose of testing their biological activity, particularly focusing on anti-cholinesterase activity. This work contributes to understanding the biological potential of these compounds (Shirai et al., 1969), (Shirai et al., 1972), (Shirai et al., 1975).

Novel Synthesis Approaches

Research conducted by Nikiforova et al. (2019) and Alizadeh et al. (2014) explored novel synthesis methods involving compounds related to 2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]. These studies contribute to the advancement of synthetic methodologies for such complex spiro compounds, which could be pivotal in developing new pharmaceuticals (Nikiforova et al., 2019), (Alizadeh et al., 2014).

Cyclization and Rearrangement Studies

Kirmse et al. (1998) studied the rearrangements of spirocyclobutane-substituted cations, which are structurally relevant to 2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]. Their work provides insights into the reaction mechanisms and potential applications in synthesizing novel compounds (Kirmse et al., 1998).

Structural and Chemical Properties

Studies by Aghekyan et al. (2015, 2019) focused on the synthesis of derivatives of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, a compound similar to 2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]. These studies contribute to understanding the structural and chemical properties of such spiro compounds (Aghekyan et al., 2015), (Aghekyan et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific context in which the compound is used .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given its complex structure, it could be of interest in the field of organic chemistry .

properties

IUPAC Name

2-(4-methylphenyl)sulfonylspiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-15-7-9-17(10-8-15)23(21,22)20-13-16-5-2-3-6-18(16)19(14-20)11-4-12-19/h2-3,5-10H,4,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGNKSQHOZLYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C4(C2)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]
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2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]
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2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]
Reactant of Route 4
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2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]
Reactant of Route 5
2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]
Reactant of Route 6
2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]

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